N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol-5-yl group, a piperidin-4-yl moiety, and a fluorophenylcarbamoyl group, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
The compound’s action results in the inhibition of cell growth, as evidenced by the decrease in IC 50 values (a measure of the effectiveness of a compound in inhibiting biological function) in various cancer cell lines . Specifically, it causes cell cycle arrest at the S phase and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The piperidin-4-yl moiety is often synthesized through the reaction of piperidine with appropriate reagents to introduce the carbamoyl group. Finally, the fluorophenylcarbamoyl group is added through a reaction involving 4-fluorophenyl isocyanate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored in drug discovery and development.
Medicine: Potential therapeutic uses in treating diseases such as cancer or inflammation.
Industry: Applications in material science and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(phenylcarbamoyl)piperidin-4-yl)methyl)oxalamide: Similar structure but lacks the fluorine atom.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzylcarbamoyl)piperidin-4-yl)methyl)oxalamide: Different substituent on the carbamoyl group.
Uniqueness: The presence of the fluorine atom in the fluorophenylcarbamoyl group may confer unique chemical and biological properties compared to similar compounds without this substituent.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential in various fields.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O5/c23-15-1-3-16(4-2-15)26-22(30)27-9-7-14(8-10-27)12-24-20(28)21(29)25-17-5-6-18-19(11-17)32-13-31-18/h1-6,11,14H,7-10,12-13H2,(H,24,28)(H,25,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLAUPNPUQHMMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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